

Pentadecanedioic Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: Pentadecanedioic Acid

Cat. No.: B073588

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Abstract

Pentadecanedioic acid (PDDA), a 15-carbon α,ω -dicarboxylic acid, has emerged from relative obscurity in the annals of chemical literature to become a molecule of significant interest in various scientific and industrial fields. Initially explored in the broader context of long-chain dicarboxylic acids, its unique properties and biological activities are now the subject of focused research. This technical guide provides an in-depth exploration of the discovery and history of **pentadecanedioic acid**, detailed experimental protocols for its synthesis, and a comprehensive overview of its known biological functions, with a particular focus on its modulation of key signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Scientific History

The history of **pentadecanedioic acid** is intrinsically linked to the broader study of long-chain dicarboxylic acids and the discovery of ω -oxidation. While a singular "discovery" paper for **pentadecanedioic acid** is not readily apparent in early chemical literature, its identification and characterization are part of the continuum of research into this class of molecules.

The foundational work in this area was conducted by Verkade and his colleagues, who, in the early 20th century, first described the metabolic process of ω -oxidation. Their in vivo studies, which involved the administration of triglycerides of odd-chain fatty acids to subjects, led to the unexpected discovery of corresponding dicarboxylic acids in the urine. This pivotal finding opened the door to the understanding that fatty acids could be oxidized at their terminal methyl group, a previously unknown metabolic pathway.

Subsequent research throughout the 20th century focused on elucidating the chemical synthesis and physical properties of a homologous series of α,ω -dicarboxylic acids. Early synthetic methods were often laborious and involved multiple steps. While specific early publications focusing exclusively on **pentadecanedioic acid** are scarce, its synthesis would have been achievable through the general methods developed for other long-chain dicarboxylic acids.

In more recent times, the advent of advanced analytical techniques and a growing interest in the biological activities of fatty acids have brought **pentadecanedioic acid** to the forefront of scientific investigation. Its presence has been identified in some natural sources, such as in *Pinus radiata*. Today, research is actively exploring its therapeutic potential in areas such as metabolic disorders and oncology.

Physicochemical Properties

Pentadecanedioic acid is a white crystalline powder at room temperature. Its long hydrocarbon chain confers lipophilic characteristics, while the two terminal carboxylic acid groups provide sites for chemical reactivity.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₈ O ₄	
Molar Mass	272.38 g/mol	
CAS Number	1460-18-0	
Melting Point	113-114 °C	
Boiling Point	212 °C at 16 mmHg	
Solubility	Insoluble in water; soluble in organic solvents	
Appearance	White to off-white crystalline powder	

Experimental Protocols

The synthesis of **pentadecanedioic acid** can be achieved through various chemical and biotechnological methods. Below are detailed protocols for two common approaches.

Chemical Synthesis: Ozonolysis of Oleic Acid

This method involves the oxidative cleavage of the double bond in oleic acid, a readily available unsaturated fatty acid.

Materials:

- Oleic acid (technical grade)
- Methanol (reagent grade)
- Ozone (from an ozone generator)
- Oxygen
- Formic acid (88%)
- Hydrogen peroxide (30%)

- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate
- Rotary evaporator
- Ozonolysis reaction vessel with a gas dispersion tube
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Ozonolysis:** Dissolve 100 g of oleic acid in 500 mL of methanol in the ozonolysis reaction vessel. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone-enriched oxygen through the solution until the reaction is complete, as indicated by the appearance of a persistent blue color.
- **Oxidative Work-up:** Carefully add 100 mL of formic acid to the reaction mixture, followed by the slow, dropwise addition of 150 mL of 30% hydrogen peroxide. Allow the mixture to warm to room temperature and then reflux for 2 hours.
- **Extraction:** After cooling, pour the reaction mixture into a separatory funnel containing 500 mL of water. Extract the aqueous phase three times with 200 mL portions of ethyl acetate.
- **Washing and Drying:** Combine the organic extracts and wash them sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid. Recrystallize the solid from a mixture of ethyl acetate and hexane to obtain pure **pentadecanedioic acid**.

Biotechnological Synthesis: Fermentation using *Candida tropicalis*

Genetically engineered strains of the yeast *Candida tropicalis* can efficiently produce long-chain dicarboxylic acids from alkanes or fatty acids. This protocol outlines a general procedure for the biotransformation of n-pentadecane.

Materials:

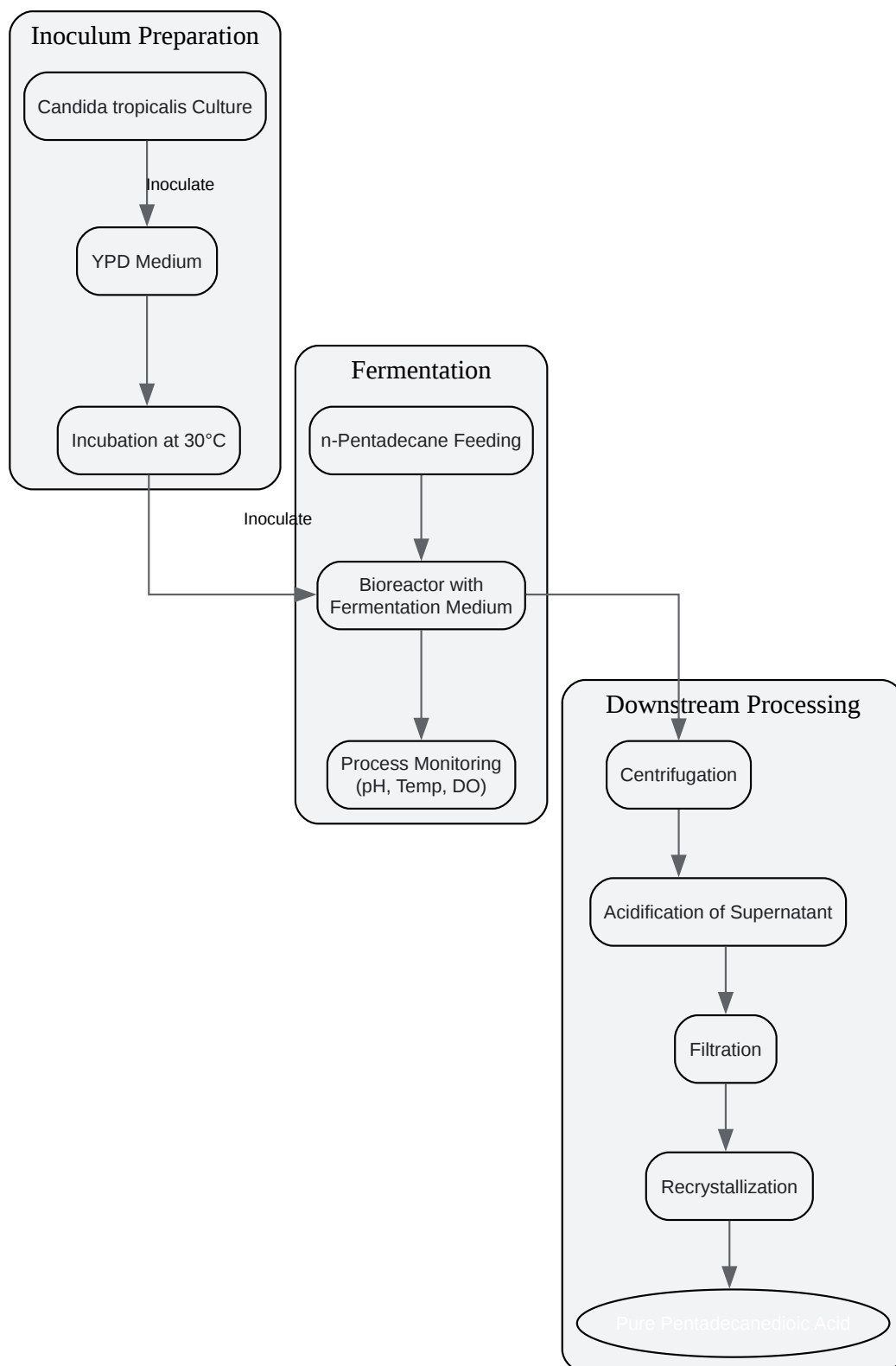
- Genetically engineered *Candida tropicalis* strain (with attenuated β -oxidation pathway)
- Yeast extract peptone dextrose (YPD) medium
- Fermentation medium (containing n-pentadecane as the carbon source, nitrogen source, salts, and trace elements)
- Bioreactor with pH, temperature, and dissolved oxygen control
- Centrifuge
- Lyophilizer
- Organic solvents for extraction (e.g., ethyl acetate)
- Acidifying agent (e.g., hydrochloric acid)

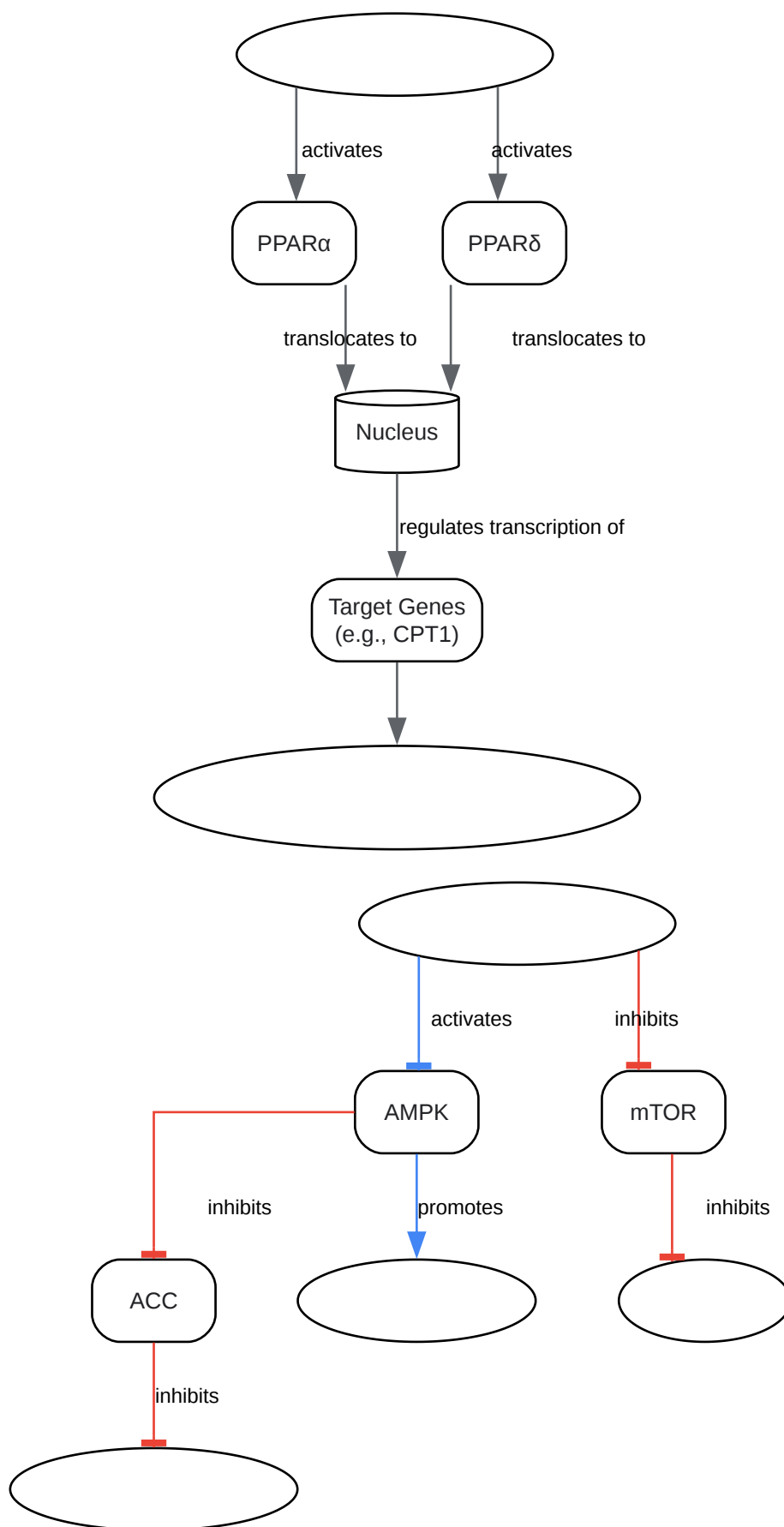
Procedure:

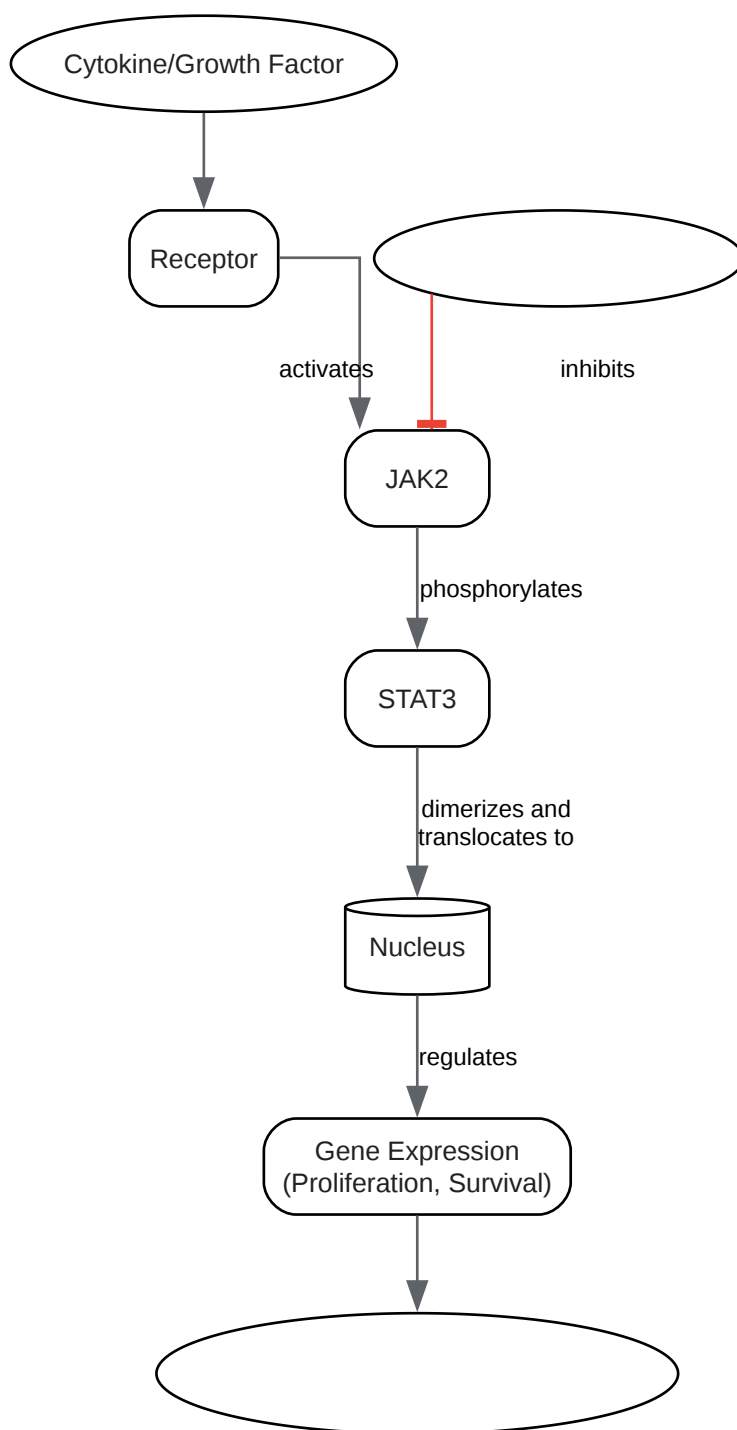
- **Inoculum Preparation:** Culture the *Candida tropicalis* strain in YPD medium at 30 °C with shaking until it reaches the mid-logarithmic growth phase.
- **Fermentation:** Inoculate the sterile fermentation medium in the bioreactor with the seed culture. Maintain the fermentation at 30 °C with controlled pH (typically between 6.0 and 7.5) and adequate aeration.
- **Substrate Feeding:** After an initial growth phase, feed n-pentadecane to the culture at a controlled rate.

- **Monitoring:** Monitor the progress of the fermentation by measuring cell density, substrate consumption, and product formation using appropriate analytical techniques (e.g., GC-MS).
- **Harvesting and Extraction:** After the desired concentration of **pentadecanedioic acid** is reached, harvest the yeast cells by centrifugation. Acidify the supernatant to a pH of approximately 2.0 with hydrochloric acid to precipitate the dicarboxylic acid.
- **Purification:** Collect the precipitate by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent.

Experimental Workflow for Biotechnological Synthesis







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